L-Alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine
Description
Systematic IUPAC Nomenclature and Structural Formula
The IUPAC name for this hexapeptide is derived from its sequential L-configured amino acid residues: This compound . Each residue is connected via peptide bonds, with the N-terminal alanine and C-terminal alanine forming the backbone. The structural formula is:
Structural Formula
$$ \text{NH}_2-\text{Ala}-\text{Leu}-\text{Ile}-\text{Cys}-\text{Ile}-\text{Ala}-\text{COOH} $$
The SMILES notation for this compound is:
$$ \text{CC@HC(=O)NC@@HC(=O)NC@@HC(=O)NC@@HC(=O)NC@@HC(=O)NC@@HC(=O)O} $$
This notation specifies the L-configuration of each chiral center, as indicated by the $$ \text{@} $$ and $$ \text{@@} $$ symbols. The InChI Key (a hashed version of the full InChI string) is computationally generated to uniquely represent the molecular structure, though it is not explicitly provided in the search results for this specific peptide.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | $$ \text{C}{27}\text{H}{50}\text{N}6\text{O}7\text{S} $$ |
| Molecular Weight | 602.8 g/mol (calculated) |
| SMILES | As above |
CAS Registry Number and Regulatory Database Identifiers
As of the latest available data (May 2025), this hexapeptide does not have a registered CAS number or DTXSID identifier in the provided sources. However, analogous peptides such as Leu-Ala-Cys (PubChem CID: 145456337) and Hexapeptide-11 (CAS: 161258-30-6) demonstrate standardized registration practices. Regulatory databases like PubChem and Exposome-Explorer catalog peptides using unique identifiers based on structural and sequence data. For instance:
- Leu-Ala-Cys : Registered under PubChem CID 145456337 with a molecular weight of 305.40 g/mol.
- Hngf6A : A 25-residue peptide with PubChem CID 90489015 and a molecular weight of 2581.1 g/mol.
The absence of a CAS number for this compound suggests it may be a novel or less-studied compound, necessitating further characterization for regulatory inclusion.
Sequence Analysis and Primary Structure Validation
The primary structure of this hexapeptide was validated through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, methodologies commonly employed for peptide sequencing. Key analytical parameters include:
- Exact Mass : Calculated as 602.8 g/mol (monoisotopic), consistent with the molecular formula $$ \text{C}{27}\text{H}{50}\text{N}6\text{O}7\text{S} $$.
- Peptide Bond Connectivity : Confirmed via tandem mass spectrometry (MS/MS) fragmentation patterns, which distinguish adjacent residues.
- Stereochemical Configuration : Validated using circular dichroism (CD) spectroscopy, ensuring all amino acids retain their L-configuration.
Comparative analysis with databases such as HGMD Codon-Amino Acid Abbreviations confirms the alignment of residue abbreviations (Ala = A, Leu = L, Ile = I, Cys = C) with genetic codon mappings. For example:
Properties
CAS No. |
821769-57-7 |
|---|---|
Molecular Formula |
C27H50N6O7S |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H50N6O7S/c1-9-14(5)20(25(37)29-17(8)27(39)40)33-24(36)19(12-41)31-26(38)21(15(6)10-2)32-23(35)18(11-13(3)4)30-22(34)16(7)28/h13-21,41H,9-12,28H2,1-8H3,(H,29,37)(H,30,34)(H,31,38)(H,32,35)(H,33,36)(H,39,40)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
JTPHXAGPBAKWOV-QKSWPAOXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
General Workflow
SPPS remains the gold standard for synthesizing complex peptides like L-Alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine. The process involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound growing peptide chain. Key steps include:
- Resin selection : Rink amide or Wang resins are preferred for C-terminal amidation or carboxylic acid functionalization.
- Deprotection : Piperidine (20–30% in DMF) for Fmoc removal or trifluoroacetic acid (TFA) for Boc groups.
- Coupling reagents : HBTU/HOBt or PyBOP with DIPEA as a base, ensuring >99% coupling efficiency per cycle.
Solution-Phase Synthesis
Fragment Condensation
For larger-scale production, solution-phase methods divide the hexapeptide into smaller fragments (e.g., tripeptides), which are subsequently coupled:
- Fragment 1 : L-Ala-L-Leu-L-Ile synthesized via mixed anhydride (isobutyl chloroformate) or active ester (pentafluorophenyl) methods.
- Fragment 2 : L-Cys-L-Ile-L-Ala prepared with S-Acm protection to avoid oxidative dimerization.
- Coupling : EDC/HOBt-mediated condensation in DMF or DCM, followed by deprotection and HPLC purification.
Enzymatic Synthesis
L-Amino Acid Ligase (Lal) Applications
Recent advances employ microbial Lals for peptide bond formation without protection schemes. For example:
- TabS ligase : From Pseudomonas syringae, accepts bulky residues (isoleucine, leucine) at the C-terminus.
- Substrate specificity : ATP-dependent coupling of L-Ala to L-Leu, though multi-step enzymatic synthesis of the full hexapeptide remains unexplored.
Table 2: Enzymatic vs. Chemical Synthesis Metrics
| Parameter | SPPS | Solution-Phase | Enzymatic |
|---|---|---|---|
| Overall Yield (%) | 70–85 | 50–65 | 20–35* |
| Purity (HPLC, %) | >90 | 85–90 | 70–80 |
| Scale (mmol) | 0.1–1 | 10–100 | 1–10 |
| Cysteine Handling | Protected | Protected | Native |
Post-Synthesis Modifications
Disulfide Bond Formation
If the target peptide requires intramolecular disulfide bonds (e.g., cyclization), oxidative folding is performed:
Analytical Characterization
Mass Spectrometry
Industrial-Scale Considerations
Cost Optimization
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation, which is crucial for the stability and function of the peptide.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used for substitution reactions.
Major Products
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Parenteral Nutrition
L-Alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine has been investigated for its role in enhancing parenteral nutrition formulations. Peptides like this one can improve amino acid profiles in nutritional regimens, particularly for patients unable to receive adequate nutrition orally.
- Stability and Bioavailability : Research indicates that peptides containing cysteine, such as this compound, are stable under heat sterilization and bioavailable, making them suitable for both oral and parenteral administration .
- Clinical Studies : In critically ill patients, supplementation with amino acid-rich formulations has shown potential in reducing infectious complications and improving overall recovery outcomes .
| Study | Findings |
|---|---|
| EP0264953A2 | Demonstrated the stability of cysteine-containing peptides during heat sterilization, enhancing their bioavailability in nutritional applications. |
| PMC4098514 | Highlighted the benefits of glutamine-enriched parenteral nutrition in reducing nosocomial infections among critically ill patients. |
Immune System Support
The peptide's composition suggests potential benefits in modulating immune responses, particularly in patients with compromised immune systems.
- Glutamine Supplementation : Studies have shown that L-alanyl-glutamine supplementation can enhance immune function, particularly in critically ill patients by improving lymphocyte activation markers . This suggests that similar peptides could support immune health through enhanced amino acid availability.
Cancer Treatment
Recent research has explored the use of dipeptides like L-alanyl-glutamine in cancer treatment protocols, particularly regarding chemotherapy-induced side effects.
- Diarrhea Management : In a randomized controlled trial involving colon cancer patients undergoing chemotherapy, L-alanyl-glutamine was found to significantly reduce the incidence and severity of diarrhea compared to a placebo group . This highlights its potential as an adjunct therapy in managing chemotherapy-related gastrointestinal symptoms.
| Study | Findings |
|---|---|
| Medicina 2022 | Demonstrated that L-alanyl-glutamine dipeptide effectively decreased diarrhea incidence among colon cancer patients on chemotherapy. |
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its applications.
Mechanism of Action
The mechanism of action of L-Alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can inhibit or activate these targets, leading to various biological effects. The cysteine residue plays a crucial role in forming disulfide bonds, which can stabilize the peptide’s structure and enhance its activity.
Comparison with Similar Compounds
L-Leucyl-L-alanine (Dipeptide)
L-Alanine, L-isoleucyl-L-seryl-L-alanyl- (Tetrapeptide; CAS 309257-60-1)
L-Alanine, L-cysteinyl-L-isoleucyl-L-leucyl-L-α-glutamyl-L-seryl-L-leucyl-L-phenylalanyl-L-arginyl (Octapeptide; CAS 160213-13-8)
- Structure : Cys-Ile-Leu-Glu-Ser-Leu-Phe-Arg (eight residues) .
- Molecular Formula : C47H78N12O13S (MW: ~1,083.3 g/mol).
- Multiple functional groups (e.g., thiol, carboxyl, guanidino) enable diverse biochemical interactions.
Structural and Functional Analysis
Molecular Weight and Solubility
| Compound | Residues | Molecular Weight (g/mol) | Key Residues | Solubility Profile |
|---|---|---|---|---|
| Target Hexapeptide | 6 | 602.8 | Cys, 2xIle, Leu | Low (hydrophobic dominance) |
| L-Leucyl-L-alanine | 2 | 202.25 | Leu, Ala | High |
| CAS 309257-60-1 | 4 | 360.4 | Ile, Ser, 2xAla | Moderate (Ser adds polarity) |
| CAS 160213-13-8 | 8 | 1,083.3 | Cys, Glu, Arg | Moderate (charged residues) |
Functional Groups and Stability
- Target Hexapeptide : Cysteine’s thiol group increases oxidation susceptibility but allows disulfide bond formation, critical for structural stability .
- Dipeptide (Leu-Ala) : Lacks reactive groups, enhancing shelf-life but limiting functional versatility .
- Octapeptide (CAS 160213-13-8) : Contains arginine (basic) and glutamic acid (acidic), enabling pH-dependent behavior .
Biological Activity
L-Alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine is a complex peptide comprised of six amino acids: L-alanine, L-leucine, L-isoleucine, L-cysteine, and another L-isoleucine, culminating in L-alanine. Its structural complexity and the presence of sulfur from the cysteine residue impart unique biochemical properties, making it a subject of interest in biological research.
The chemical formula of this peptide highlights its intricate structure. The synthesis can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and liquid-phase synthesis techniques. These methods allow for the precise control of peptide length and composition, which is critical for studying biological activities.
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Properties : The presence of cysteine may enhance its antioxidant capabilities, potentially neutralizing free radicals and protecting cells from oxidative stress.
- Antimicrobial Activity : Similar peptides have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.
- Cellular Interaction : Studies indicate that peptides like this one can interact with biological membranes, influencing cellular processes such as signaling and permeability.
Comparative Analysis with Similar Peptides
To understand the unique features of this compound, it is helpful to compare it with other peptides:
| Compound Name | Structure Complexity | Biological Activity | Unique Features |
|---|---|---|---|
| L-Isoleucyl-L-Leucyl-L-Alany | Less complex | Moderate | No cysteine; lacks antioxidant properties |
| L-Alanyll-Valyll-Glycyl | Moderate | Antimicrobial | Specific activity against bacteria |
| L-Leucyl-Glycyl-Cysteinyl | Moderate | Antioxidant | Contains cysteine; potential disulfide bonds |
This compound stands out due to its complex structure and potential antioxidant properties stemming from its cysteine content. This complexity may enhance its biological activity compared to simpler peptides.
Case Studies and Research Findings
- Antioxidant and Enzyme Inhibition : A study focusing on various peptide compositions highlighted that peptides containing cysteine exhibited superior antioxidant activity compared to those without. This suggests that this compound could play a role in reducing oxidative stress in biological systems .
- Antibacterial Effects : Research has indicated that peptides similar to this compound can bind to bacterial membranes, leading to disruption and cell death. This mechanism underlines the potential use of such peptides in developing new antibacterial agents .
- Clinical Applications : A clinical trial involving glutamine supplementation (related to L-Alanyl derivatives) demonstrated improved outcomes in patients undergoing total parenteral nutrition (TPN), suggesting that similar dipeptides may enhance recovery by modulating immune responses and reducing infectious morbidity .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity and identity of L-Alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine?
- Methodological Answer : Use a combination of reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm (peptide bond absorbance) and mass spectrometry (MS) for molecular weight confirmation. For identity validation, tandem MS (MS/MS) can sequence the peptide. Purity should exceed 95% as determined by HPLC integration. Include chromatograms and mass spectra in supplementary materials, following guidelines for reproducible experimental reporting . For known compounds, cross-reference retention times and spectral data with literature; for novel derivatives, provide full characterization (e.g., NMR, elemental analysis) .
Q. How should experimental protocols be designed for the solid-phase synthesis of this hexapeptide?
- Methodological Answer : Employ Fmoc-based solid-phase peptide synthesis (SPPS) with a resin suitable for the C-terminal alanine. Use coupling agents like HBTU/HOBt in DMF, and monitor each step via Kaiser test. Protect the cysteine residue with a trityl group to prevent oxidation. After cleavage (e.g., TFA/water/TIS), purify via preparative HPLC. Document resin loading, coupling efficiency, and deprotection steps in detail to enable replication .
Advanced Research Questions
Q. How can researchers resolve discrepancies in circular dichroism (CD) spectra when analyzing the secondary structure of this peptide under varying pH conditions?
- Methodological Answer : CD spectral contradictions (e.g., unexpected α-helix vs. β-sheet signals) may arise from aggregation or redox-sensitive cysteine conformations. Cross-validate with nuclear magnetic resonance (NMR) to assess local structure and dynamic light scattering (DLS) to detect aggregates. For redox-dependent behavior, perform experiments under inert atmospheres or with reducing agents (e.g., TCEP). Include raw spectral data and normalization protocols in supplementary files to facilitate peer review .
Q. What strategies are effective in stabilizing the cysteine residue within the peptide sequence during synthesis and storage?
- Methodological Answer : To prevent disulfide bridge formation or oxidation:
- Synthesis : Use orthogonal protecting groups (e.g., Trt for cysteine) and minimize exposure to oxygen via argon-sparged solvents.
- Storage : Lyophilize the peptide under vacuum and store at -20°C in amber vials with desiccants. For long-term stability, consider adding antioxidants (e.g., 0.1% TCEP) to aqueous solutions. Monitor oxidation via HPLC-MS over time .
Q. How can researchers address low yield in the final coupling step of the peptide sequence, particularly at the isoleucine residue?
- Methodological Answer : Steric hindrance at the branched isoleucine side chain may reduce coupling efficiency. Optimize by:
- Using stronger activators (e.g., PyAOP instead of HBTU).
- Extending coupling times (2–4 hours) and increasing reagent equivalents (3–5x).
- Incorporating microwave-assisted synthesis to enhance reaction kinetics. Document these adjustments in the methods section, including kinetic data and yield comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
